N-(Prop-2-en-1-yl)hexa-3,5-dienamide
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Overview
Description
N-(Prop-2-en-1-yl)hexa-3,5-dienamide is a chemical compound characterized by its unique structure, which includes a prop-2-en-1-yl group attached to a hexa-3,5-dienamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-en-1-yl)hexa-3,5-dienamide typically involves the reaction of hexa-3,5-dienoic acid with prop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(Prop-2-en-1-yl)hexa-3,5-dienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or epoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Carboxylic acids, epoxides
Reduction: Amines
Substitution: Substituted amides, depending on the nucleophile used
Scientific Research Applications
N-(Prop-2-en-1-yl)hexa-3,5-dienamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-(Prop-2-en-1-yl)hexa-3,5-dienamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(Prop-2-en-1-yl)acetamide
- N-(2-phenylethyl)-N-prop-2-enylhexa-3,5-dienamide
- (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
N-(Prop-2-en-1-yl)hexa-3,5-dienamide is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and development .
Properties
CAS No. |
87463-20-5 |
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Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-prop-2-enylhexa-3,5-dienamide |
InChI |
InChI=1S/C9H13NO/c1-3-5-6-7-9(11)10-8-4-2/h3-6H,1-2,7-8H2,(H,10,11) |
InChI Key |
DYJXJBUZFSMECL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CC=CC=C |
Origin of Product |
United States |
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